

Technical Guide: Spectroscopic Characterization of 4-(Bromomethyl)morpholine Hydrobromide[1][2]

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Compound of Interest

Compound Name: 4-(bromomethyl)morpholine

CAS No.: 35278-97-8

Cat. No.: B6237283

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Introduction & Application Context

4-(Bromomethyl)morpholine hydrobromide (CAS: 1956322-86-3) serves as a critical electrophilic "morpholinomethylating" agent in medicinal chemistry.[2][1] It is primarily used to introduce the morpholine moiety onto nucleophilic scaffolds (phenols, thiols, amides) via a Mannich-type mechanism.[2][1]

Unlike standard alkyl halides, this compound possesses a labile C-Br bond adjacent to nitrogen, making it a "masked" iminium ion.[2][1] Proper characterization requires understanding this dynamic equilibrium.[2][1]

Key Applications

- Linker Chemistry: Introduction of solubility-enhancing morpholine groups.[2][1]
- Prodrug Synthesis: Formation of N-acyloxymethyl or N-phosphonoxymethyl derivatives.[2][1]
- Reactive Intermediates: Generation of the methylene-iminium species (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">).

Synthesis & Preparation Protocol

Because of its hygroscopic and reactive nature, fresh preparation or strict anhydrous storage is required.^[2]^[1]

Optimized Bohme Synthesis (In Situ or Isolation)

Reaction: `ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">`

^[1]

Protocol:

- Reagents: Suspend Paraformaldehyde (1.0 eq) in dry Dichloromethane (DCM).
- Addition: Add Morpholine (1.0 eq) and cool to 0°C.
- Halogenation: Dropwise add HBr (33% in AcOH) or TMSBr (Trimethylsilyl bromide) under `ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">` atmosphere.^[1]
- Isolation: The product precipitates as a white crystalline solid.^[2]^[1] Filter under inert gas.^[2]^[1]
- Storage: Store at -20°C under Argon. Do not expose to moist air.^[2]^[1]

Spectroscopic Data Profile

The following data distinguishes the target material from starting materials (morpholine, formaldehyde) and hydrolysis products (morpholine hydrobromide).^[2]^[1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-`ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">`

(Preferred for salts) or CDCl

(if free base is generated in situ).^[1] Note: In Dngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

O, the compound rapidly hydrolyzes to morpholine, formaldehyde, and HBr.^[1]

Nucleus	Signal (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment	Structural Insight
H	5.10 – 5.45	Singlet (s)	2H	N-CH -Br	Diagnostic Peak. Highly deshielded due to N/Br.
H	3.80 – 3.95	Broad (m)	4H	O-CH	Morpholine ring (deshielded vs free base). [1]
H	3.20 – 3.40	Broad (m)	4H	N-CH	Morpholine ring (adjacent to N+). [1]
H	10.5 – 11.0	Broad (s)	1H	N-H	Ammonium proton (salt form only). [1]

ng-

c3017681703

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H

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~70.0 – 75.0 -

-

N-CH

Carbon
attached to
Br and N+.

-Br

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C

C

~64.0

-

-

O-CH

Morpholine
ether
carbons.

C

~52.0

-

-

N-CH

Morpholine
amine
carbons.[1]

Critical QC Check: If the singlet at ~5.2 ppm is missing and replaced by a peak at ~4.8 ppm (HDO/Formaldehyde hydrate) or if the morpholine peaks sharpen to standard salt values (~3.1/3.8 ppm), hydrolysis has occurred.[2][1]

B. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by ammonium salt features and the C-Br stretch.[2][1]

Wavenumber (cm ⁻¹)	Vibration Mode	Description
2400 – 2800	N-H stretching	Broad, strong "ammonium band" characteristic of amine salts.
1100 – 1150	C-O-C stretch	Strong ether stretch from the morpholine ring.[1]
600 – 700	C-Br stretch	Diagnostic. Often obscured but distinct from C-Cl.
1450, 1380	CH ₂ bending	Scissoring/wagging of morpholine ring.[1]

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[2] Behavior: The molecular ion is rarely observed intact in ESI due to the labile Br.[2][1]

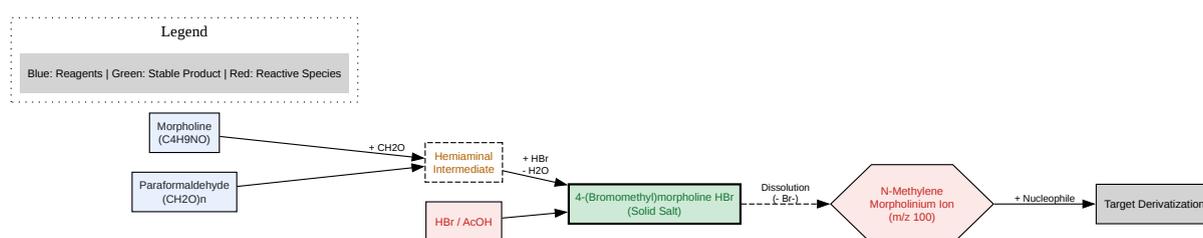
- Positive Mode (ESI+):
 - Base Peak (m/z 100.08):
 - Corresponds to the N-methylene morpholinium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">).

- This is the reactive electrophile generated upon loss of bromide.[2][1]
- Hydrolysis Peak (m/z 88.08):
 - Artifact of sample preparation if water is present.[2][1]

Visualized Workflows

Synthesis & Activation Pathway

The following diagram illustrates the formation of the reagent and its activation into the reactive iminium species.[2][1]

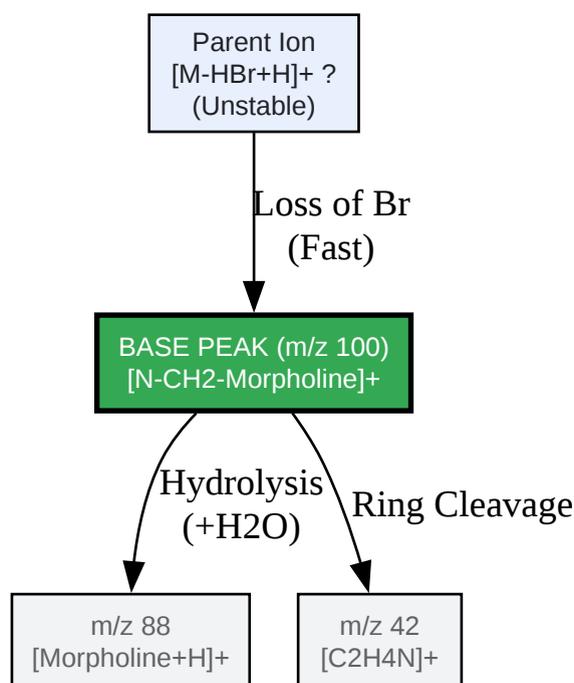


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Caption: Synthesis of **4-(bromomethyl)morpholine HBr** and its equilibrium with the reactive iminium ion.

MS Fragmentation Logic

Understanding the mass spectrum requires recognizing the facile loss of the halogen.[2][1]



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Caption: ESI-MS fragmentation pathway showing the dominance of the iminium ion (m/z 100).
[2][1]

Validation Protocol (Self-Validating System)

Since the direct spectroscopic measurement is challenging due to instability, use this Trapping Experiment to validate the reagent quality before critical use.

- Dissolve: 10 mg of **4-(bromomethyl)morpholine** HBr in dry acetonitrile.
- Trap: Add 1.2 eq of Thiophenol (PhSH) and 2.0 eq of TEA.
- Analyze: Run TLC or LC-MS after 10 minutes.
- Confirmation: Look for 4-(phenylthiomethyl)morpholine.[2][1]
 - MS: m/z 210
 - NMR: New singlet at

4.2 ppm (N-CH

-S).

- Success Criteria: >95% conversion to the trapped adduct confirms the active "bromomethyl" species was present.[2][1]

References

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